![molecular formula C29H25N3O7 B2498203 ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 892436-51-0](/img/no-structure.png)

ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

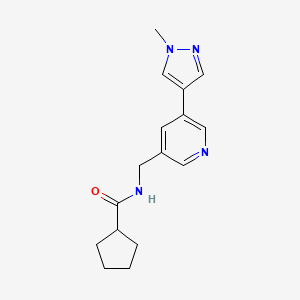

Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple ring structures and functional groups. The benzofuran and pyrimidine rings are aromatic, meaning they have a special stability due to the delocalization of π electrons. The ester and amide groups could participate in hydrogen bonding and other intermolecular interactions, which could affect the compound’s physical and chemical properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its structure. The ester and amide groups could be hydrolyzed under acidic or basic conditions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, although the electron-withdrawing carbonyl groups might deactivate the rings somewhat .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. The presence of multiple polar functional groups and aromatic rings could result in a relatively high boiling point and low volatility. The compound is likely to be soluble in polar solvents due to the presence of the polar functional groups .科学的研究の応用

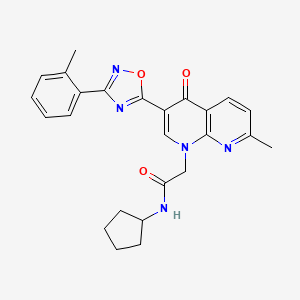

- Ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate exhibits potential as an anticancer agent. Researchers have investigated its ability to inhibit tumor growth and metastasis. Mechanistically, it may interfere with cell cycle progression, induce apoptosis, or disrupt angiogenesis pathways .

- Inflammation plays a crucial role in various diseases. This compound has shown anti-inflammatory effects by modulating cytokines, inhibiting inflammatory enzymes, and reducing oxidative stress. It could be explored for conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .

- The compound’s unique structure suggests potential antimicrobial activity. Researchers have studied its effects against bacteria, fungi, and even drug-resistant strains. It may serve as a lead compound for developing new antibiotics or antifungal agents .

- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are a significant health challenge. Ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate has demonstrated neuroprotective properties by reducing oxidative stress, enhancing neuronal survival, and modulating neurotransmitter systems .

- Cardiovascular diseases remain a global burden. This compound has been investigated for its potential to protect against heart-related conditions. It may improve endothelial function, reduce blood pressure, and prevent atherosclerosis .

- The ester functionality in the compound allows for modification, making it suitable for drug delivery systems. Researchers have explored its use as a carrier for targeted drug delivery, enhancing bioavailability and minimizing side effects .

Anticancer Properties

Anti-inflammatory Activity

Antimicrobial Applications

Neuroprotective Effects

Cardiovascular Applications

Drug Delivery Systems

将来の方向性

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology. Future research could involve exploring the synthesis of this and related compounds, investigating their physical and chemical properties, and testing their biological activity .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate' involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form ethyl 2-(4-methoxyphenyl)-3-oxobutanoate. This intermediate is then reacted with urea and salicylic acid to form ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "urea", "salicylic acid" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-(4-methoxyphenyl)-3-oxobutanoate.", "Step 2: Reaction of ethyl 2-(4-methoxyphenyl)-3-oxobutanoate with urea and salicylic acid in the presence of a catalyst such as p-toluenesulfonic acid to form ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate." ] } | |

CAS番号 |

892436-51-0 |

製品名 |

ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate |

分子式 |

C29H25N3O7 |

分子量 |

527.533 |

IUPAC名 |

ethyl 2-[[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C29H25N3O7/c1-3-38-28(35)20-8-4-6-10-22(20)30-24(33)17-31-25-21-9-5-7-11-23(21)39-26(25)27(34)32(29(31)36)16-18-12-14-19(37-2)15-13-18/h4-15H,3,16-17H2,1-2H3,(H,30,33) |

InChIキー |

QYLXNVSHKZNEDX-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2498120.png)

![Tert-butyl 2-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2498121.png)

![Ethyl 4-[(2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2498122.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498125.png)

![N-(1-cyanocyclopentyl)-2-[methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amino]acetamide](/img/structure/B2498127.png)

![N-(4-chlorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2498129.png)

![(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2498132.png)

![(1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2498133.png)

![5-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2498142.png)